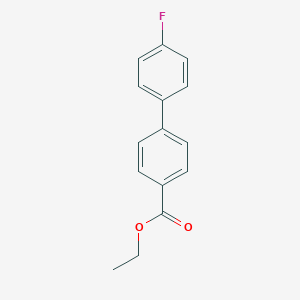

Ethyl 4-(4-fluorophenyl)benzoate

説明

Synthesis Analysis

Ethyl 4-(4-fluorophenyl)benzoate and related compounds can be synthesized through various chemical processes. The synthesis often involves the use of palladium-catalyzed reactions, such as those described in the synthesis of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates, which exhibit enantiotropic nematic phases and have very high clearing points (Dai, Cai, & Wen, 2013). Another synthesis route involves the crystallographic study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, highlighting the importance of crystal structure in understanding the compound's properties (Yeong, Chia, Quah, & Tan, 2018).

Molecular Structure Analysis

The molecular structure of this compound has been determined through single-crystal X-ray diffraction techniques, revealing insights into its conformation and stacking behavior. For example, a study on the molecular stacking and conformation based on crystallographic data compared mesogenic behaviors resulting from different lengths of alkyl chains (Lai, Su, Zhan, Cai, Liu, & Wang, 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that demonstrate its reactivity and the potential for derivative synthesis. For instance, the transformation of certain compounds into their ethane derivatives via hydrogenation using a palladium catalyst indicates the compound's versatility (Dai, Cai, & Wen, 2013).

Physical Properties Analysis

The physical properties, particularly mesomorphic properties, are crucial for applications in liquid crystals. Studies have shown that derivatives of this compound exhibit mesomorphic properties, such as nematic phases, influenced by factors like the ethylene bridge and fluorination levels (Yao, Li, & Wen, 2005).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with various reagents and the ability to form stable crystal structures, are central to its utility in different chemical processes and applications. Its reactivity is showcased in the synthesis of potential metabolites, demonstrating the compound's capacity for chemical modification and application in complex synthesis pathways (Sunthankar, Berlin, Nelson, Thorne, Geno, Archer, Rolf, Bartels, 1993).

科学的研究の応用

New Fluorinated Monomers

Research conducted by F. Bracon et al. (2000) led to the synthesis of new fluorinated monomers containing an ester function in the spacer, which are precursors of side chain liquid crystalline polysiloxanes. These monomers exhibited high smectogen properties and showed enantiotropic smectogen mesophases over a wide temperature range. This development highlights the potential of Ethyl 4-(4-fluorophenyl)benzoate derivatives in creating advanced materials with specific liquid crystalline properties useful for displays and sensory devices Bracon et al., 2000.

Electrochemical and Electrochromic Properties

A study by Bin Hu et al. (2013) focused on the electrochemical and electrochromic properties of polymers derived from monomers related to this compound. These polymers demonstrated significant optical contrast and switching time, indicating their potential use in electrochromic devices and smart windows Hu et al., 2013.

Liquid Crystalline Behavior

Hasnain Mehmood et al. (2018) synthesized a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates to study their liquid crystalline behavior. These compounds displayed mesogenic properties within a specific temperature range, suggesting their potential application in liquid crystal displays (LCDs) and temperature sensing devices Mehmood et al., 2018.

Synthesis and Mesomorphic Properties

L. Yao et al. (2005) explored the synthesis and mesomorphic properties of fluorinated phenyl 4-[(4-n-alkoxy-2,3-difluorophenyl)ethynyl]benzoate liquid crystals. Their findings provide insights into the effects of fluoro-substitution on the mesomorphic properties of these compounds, which could be pivotal for the design of new liquid crystalline materials with tailored properties Yao et al., 2005.

Photovoltaic Applications

Pei Cheng et al. (2014) utilized Indene-C60 bisadduct as an electron-cascade acceptor material in a blend that included a derivative of this compound for fabricating ternary blend polymer solar cells. This study highlighted the potential of this compound derivatives in enhancing the efficiency of solar cells, marking a significant step towards the development of high-performance photovoltaic devices Cheng et al., 2014.

Safety and Hazards

特性

IUPAC Name |

ethyl 4-(4-fluorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIRSYFQTAWHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475310 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10540-36-0 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)